molecular formula C16H14F2N2O3 B4736771 N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide

Cat. No.: B4736771
M. Wt: 320.29 g/mol
InChI Key: DAKAVTGCZWYXST-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a difluoromethoxy-substituted benzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the acetylation of 4-aminophenol to form 4-(acetylamino)phenol, followed by a coupling reaction with 4-(difluoromethoxy)benzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression by altering histone acetylation patterns.

    Medicine: Explored for its antitumor properties, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDAC activity, the compound can induce hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can promote the expression of tumor suppressor genes and inhibit cancer cell proliferation.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide can be compared with other HDAC inhibitors, such as:

    Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar biological activity.

    Vorinostat: Another HDAC inhibitor used in cancer therapy, with a distinct molecular framework.

    CI-994: A compound with a similar acetylamino-phenyl structure but different substituents, also investigated for its HDAC inhibitory activity.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-10(21)19-12-4-6-13(7-5-12)20-15(22)11-2-8-14(9-3-11)23-16(17)18/h2-9,16H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKAVTGCZWYXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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